

Comparative Analysis of WAY-359473 (C19) and Verteporfin in Gastrointestinal Cancer Models

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Compound of Interest

Compound Name: WAY-359473

Cat. No.: B10806297

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This guide provides a detailed comparison of the investigational compound **WAY-359473**, also referred to as C19, and the established Hippo pathway inhibitor, Verteporfin, in the context of gastrointestinal cancer models. This analysis is based on publicly available preclinical data and aims to offer an objective overview of their respective mechanisms of action, efficacy, and experimental validation.

Introduction

WAY-359473 (C19) has been identified as a novel small molecule inhibitor with a unique multi-targeted approach, simultaneously modulating the Hippo, TGF- β , and Wnt signaling pathways. [1][2] These pathways are critical in the development and progression of many cancers, including those of the gastrointestinal tract, where they regulate processes such as cell proliferation, migration, and epithelial-mesenchymal transition (EMT). [1][2] Verteporfin, a light-activated drug used in photodynamic therapy, has been repurposed as a research tool and potential therapeutic due to its ability to inhibit the interaction between the Hippo pathway effector YAP and the TEAD transcription factor. This comparison will delve into the distinct and overlapping anti-tumor properties of these two compounds.

Data Presentation: In Vivo Efficacy

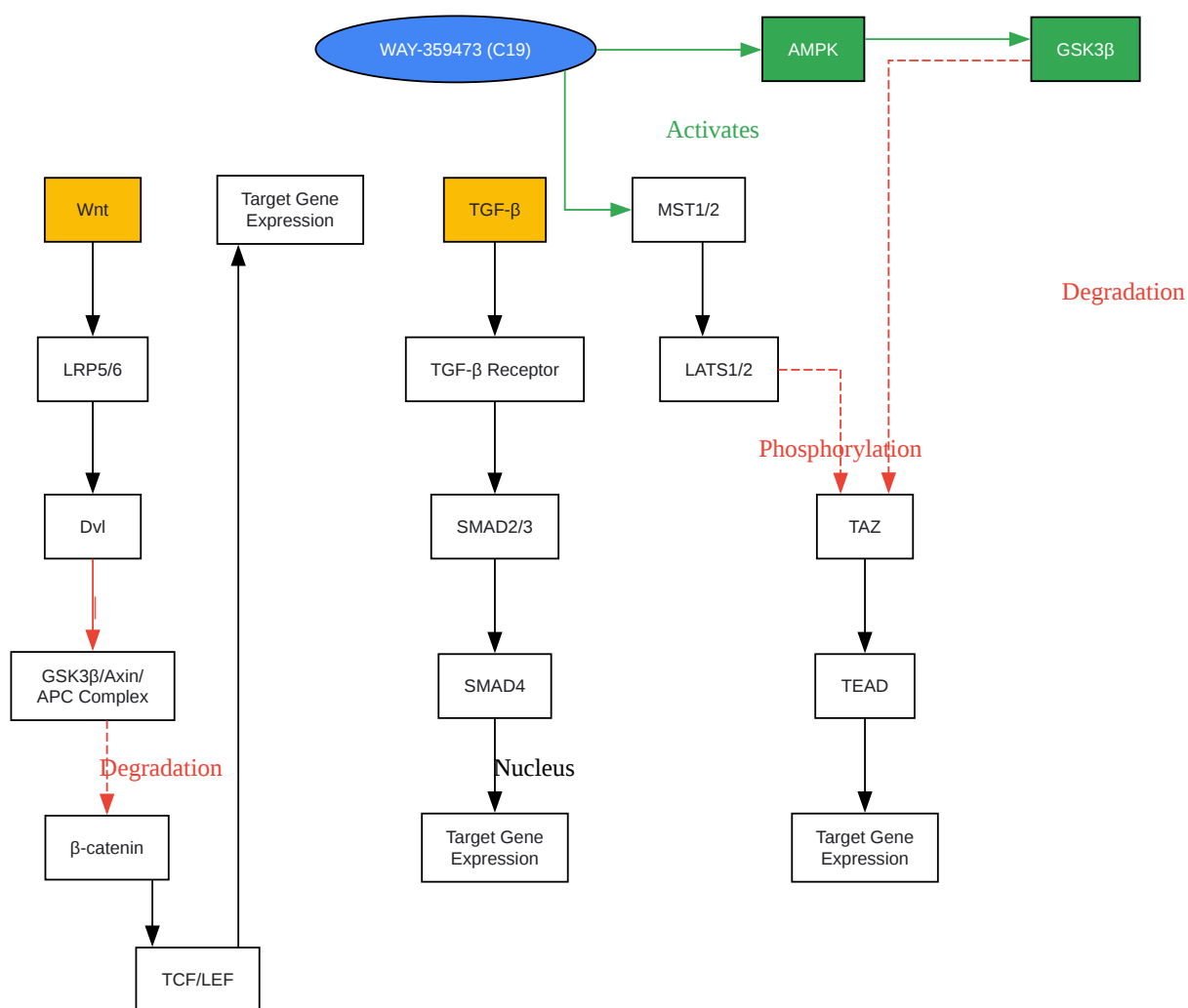
The following table summarizes the in vivo anti-tumor activity of **WAY-359473** (C19) in a colon cancer xenograft model and Verteporfin in a pancreatic ductal adenocarcinoma (PDAC)

xenograft model.

| Parameter | WAY-359473 (C19) | Verteporfin |
|---------------------|---|--|
| Compound Target | Hippo, TGF- β , and Wnt Signaling Pathways | Hippo Pathway (YAP-TEAD Interaction) |
| Cancer Model | Colon Cancer Xenograft (LoVo cells) | Pancreatic Ductal Adenocarcinoma Xenograft (PANC-1 and SW1990 cells) |
| Animal Model | Nu/Nu Mice | PDAC Xenograft Model |
| Administration | Intraperitoneal (i.p.) | Not specified in abstract |
| Dosage | 15 mg/kg and 30 mg/kg daily | Not specified in abstract |
| Treatment Duration | 12 days | Not specified in abstract |
| Observed Efficacy | Significant decrease in tumor growth at both doses.[3] | Suppressed proliferation of human PDAC cells and inhibited tumor growth in the xenograft model.[4] |
| Mechanism of Action | Induces GSK3- β -mediated degradation of TAZ through activation of Mst/Lats and AMPK.[1][2] | Impairs YAP and TEAD interaction to suppress the expression of target genes.[4] |

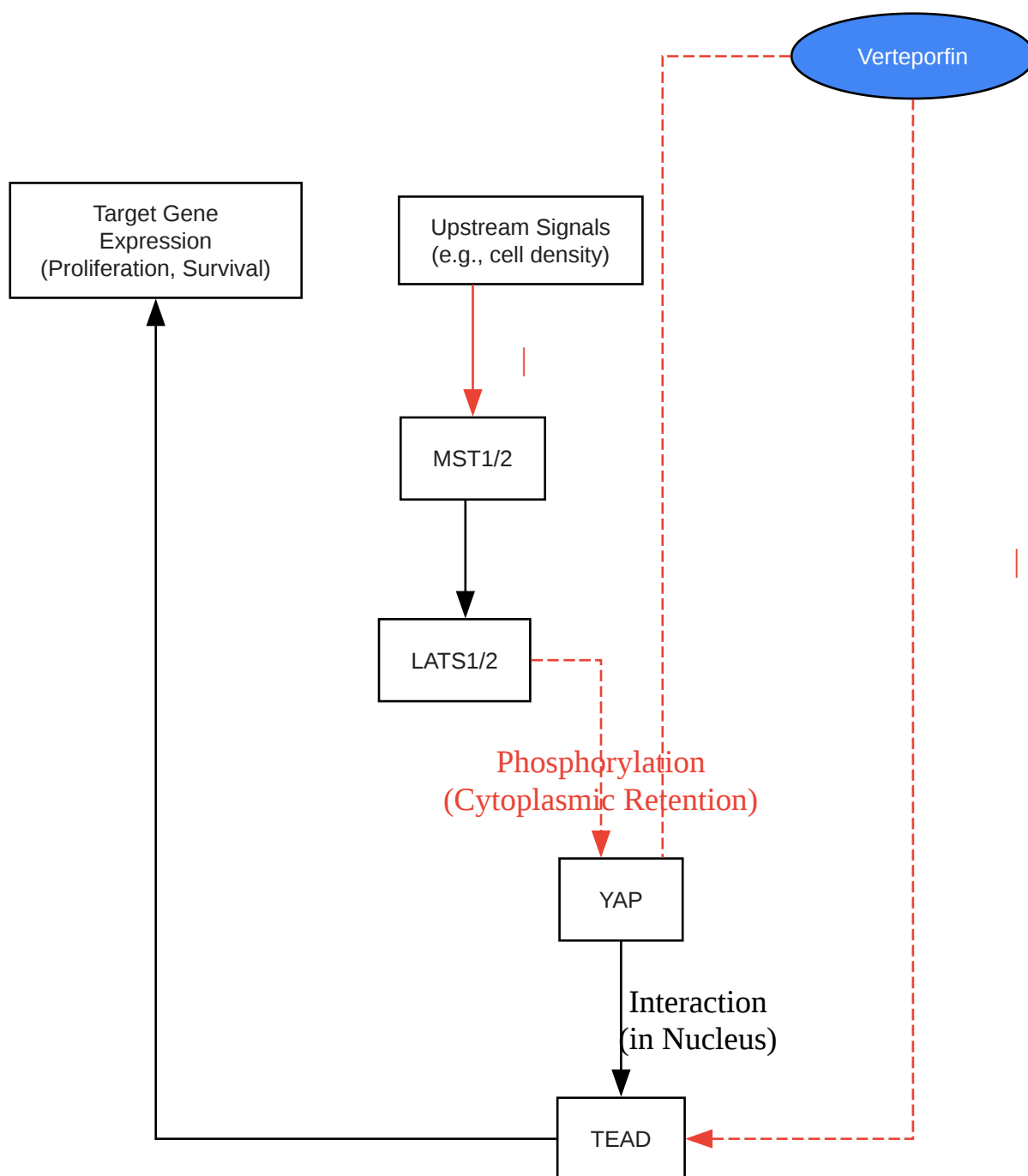
Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways for **WAY-359473** (C19) and Verteporfin.



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Caption: **WAY-359473** (C19) signaling pathway.



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Caption: Verteporfin mechanism of action.

Experimental Protocols

WAY-359473 (C19) In Vivo Anti-Tumor Study

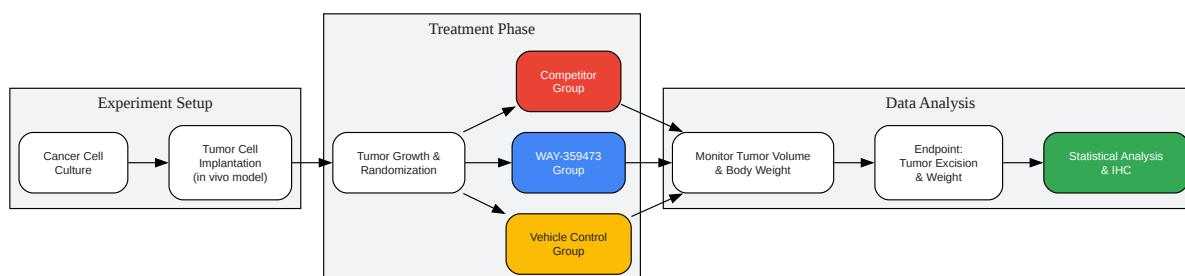
- Cell Line and Animal Model: Human colon adenocarcinoma LoVo cells were used to establish xenografts in Nu/Nu mice.[3]
- Tumor Implantation: 5×10^6 LoVo cells were injected subcutaneously into the flanks of the mice.
- Treatment: When tumors reached a palpable size, mice were randomized into three groups: vehicle control, 15 mg/kg C19, and 30 mg/kg C19.[3] The treatments were administered daily via intraperitoneal injection for 12 consecutive days.[3]
- Endpoint Measurement: Tumor volume was measured regularly throughout the study. At the end of the experiment, tumors were excised and weighed. Body weight of the mice was also monitored daily.[3]

Verteporfin In Vivo Anti-Tumor Study (General Protocol)

- Cell Lines and Animal Model: Human pancreatic ductal adenocarcinoma cell lines (e.g., PANC-1, SW1990) are used to establish xenografts in immunocompromised mice.[4]
- Tumor Implantation: A specified number of cancer cells are injected subcutaneously or orthotopically into the pancreas of the mice.
- Treatment: Once tumors are established, mice are treated with Verteporfin or a vehicle control. The dosage, route of administration, and treatment schedule would be defined based on preliminary studies.
- Endpoint Measurement: Tumor growth is monitored by measuring tumor volume. At the study's conclusion, tumors are excised, and their weight is recorded. Immunohistochemical analysis may be performed on tumor sections to assess the expression of relevant biomarkers like YAP, cyclin D1, and Ki-67.[5]

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of a test compound compared to a control.



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